molecular formula C7H11NO3S B187516 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid CAS No. 55234-18-9

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid

Cat. No. B187516
CAS RN: 55234-18-9
M. Wt: 189.23 g/mol
InChI Key: LPVHVQFTYXQKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid (FDMT) is a thiazolidine derivative that has been extensively studied due to its potential application in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 199.23 g/mol. FDMT has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be responsible for its protective effects on the liver and kidney. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells, suggesting that it may have anti-tumor properties.

Biochemical And Physiological Effects

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.

Advantages And Limitations For Lab Experiments

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in water, making it easy to work with in aqueous solutions. However, there are also some limitations to the use of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of liver and kidney diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential use in the treatment of cancer.

Synthesis Methods

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2-dimethylthiazolidine with chloroacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,2-dimethylthiazolidine with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The yield of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid using these methods varies from 50-80%.

Scientific Research Applications

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been extensively studied for its potential application in scientific research. It has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.

properties

CAS RN

55234-18-9

Product Name

3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

LPVHVQFTYXQKAP-UHFFFAOYSA-N

SMILES

CC1(N(C(CS1)C(=O)O)C=O)C

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C=O)C

Other CAS RN

55234-18-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.